molecular formula C8H9NO B1371051 1-cyclopropyl-1H-pyrrole-2-carbaldehyde CAS No. 1039758-67-2

1-cyclopropyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B1371051
CAS No.: 1039758-67-2
M. Wt: 135.16 g/mol
InChI Key: PPAXARQIEKNOJI-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol It is characterized by a cyclopropyl group attached to a pyrrole ring, which is further substituted with a formyl group at the second position

Preparation Methods

The synthesis of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrrole derivative, followed by formylation to introduce the aldehyde group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

1-Cyclopropyl-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyclopropylpyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-6-8-2-1-5-9(8)7-3-4-7/h1-2,5-7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAXARQIEKNOJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271482
Record name 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039758-67-2
Record name 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1039758-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-1H-pyrrole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

POCl3 (44.5 ml) was added to a stirred solution of 1-cyclopropyl-1H-pyrrole (46.5 g) in DMF (37 ml) at 0° C., then the mixture was stirred at room temperature overnight. The mixture was poured into aqueous 5N NaOH (336 ml) at 0° C., and the mixture was made basic with an additional aqueous 5N NaOH. The mixture was extracted with CH2Cl2 and the organic extract was dried over Na2SO4, concentrated, and the residue was purified on silicagel column chromatography (hexane/EtOAc) to give intended compound as colorless oil.
Name
Quantity
44.5 mL
Type
reactant
Reaction Step One
Quantity
46.5 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
336 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

44.46 ml of POCl3 was added to a stirred solution of 1-cyclopropyl-1H-pyrrole (46.46 g) in 37 ml of DMF with cooling with ice, then the mixture was stirred at room temperature overnight. The mixture was poured into 336 ml of 5N NaOHaq with cooling with ice, and the mixture was made basic with an additional 5N NaOHaq. The mixture was extracted with CH2Cl2 and the organic extract was dried over Na2SO4, concentrated, and the residue was purified on SiO2 column chromatography (n-hexane-EtOAc system) to give 38.91 g of 1-cyclopropyl-1H-pyrrol-2-carbaldehyde as a colorless oil.
Name
Quantity
44.46 mL
Type
reactant
Reaction Step One
Quantity
46.46 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In a 500-ml egg plant-type flask, POCl3 (44.46 mL, 0.48 mol) was dropwise added to a DMF (37 mL, 0.48 mol) solution of 1-cyclopropyl-1H-pyrrole (46.46 g, 0.43 mol) with cooling with ice, and then stirred overnight at room temperature. The reaction mixture was poured into 5 N sodium hydroxide solution (336 mL) with cooling with ice, and the reaction solution was made basic with 5 N sodium hydroxide solution added thereto. The mixture solution was extracted with dichloromethane, dried with sodium sulfate, filtered, concentrated, and purified through silica gel column chromatography (Biotage [SiO2, 75+M]) with a hexane/ethyl acetate developer system to obtain the title compound as a colorless oil.
Name
Quantity
44.46 mL
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
46.46 g
Type
reactant
Reaction Step One
Quantity
336 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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